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Compound of Interest

Compound Name: MRS 2211

Cat. No.: B1191872 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Microglia, the resident immune cells of the central nervous system (CNS), play a critical role in

brain homeostasis and pathological conditions. Their activation is a hallmark of

neuroinflammation and is implicated in various neurodegenerative diseases. Purinergic

signaling, mediated by extracellular nucleotides like ATP and ADP, is a key regulator of

microglial function. The P2Y13 receptor, a G protein-coupled receptor activated by ADP, has

emerged as a modulator of microglial activity. MRS 2211, a competitive and selective

antagonist of the P2Y13 receptor, serves as a valuable pharmacological tool to investigate the

role of this receptor in microglial activation. These application notes provide detailed protocols

for utilizing MRS 2211 to study its effects on microglial morphology, cytokine release, and

phagocytosis.

Product Information: MRS 2211

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b1191872?utm_src=pdf-interest
https://www.benchchem.com/product/b1191872?utm_src=pdf-body
https://www.benchchem.com/product/b1191872?utm_src=pdf-body
https://www.benchchem.com/product/b1191872?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191872?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Full Name

2-[(2-Chloro-5-

nitrophenyl)azo]-5-hydroxy-6-

methyl-3-

[(phosphonooxy)methyl]-4-

pyridinecarboxaldehyde

disodium salt

Tocris Bioscience

Molecular Weight 474.66 g/mol R&D Systems

Receptor Target
Competitive P2Y13 receptor

antagonist
[1][2][3]

Selectivity
> 20-fold selectivity over P2Y1

and P2Y12 receptors
[1][2][3]

pIC50 5.97 [1][2][3]

Solubility Soluble to 70 mM in water R&D Systems

Storage Desiccate at -20°C R&D Systems

Stock Solution Prep

Prepare stock solutions in

sterile, nuclease-free water.

For example, to make a 10 mM

stock, dissolve 4.75 mg of

MRS 2211 in 1 mL of water.

Aliquot and store at -20°C or

-80°C to avoid repeated

freeze-thaw cycles.

N/A

Note on Specificity: While MRS 2211 is a widely used and selective antagonist for the P2Y13

receptor, one study has reported potential off-target effects at a concentration of 25 µM in

P2Y13 knockout mice, suggesting that some of its actions might be independent of the P2Y13

receptor at higher concentrations.[1] Researchers should carefully titrate the concentration of

MRS 2211 and consider appropriate controls in their experiments.
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Activation of the P2Y13 receptor on microglia by its endogenous ligand ADP is thought to

initiate a signaling cascade that modulates cellular functions. Evidence suggests that this

pathway may involve the activation of Rho-associated coiled-coil containing protein kinase

(ROCK), p38 mitogen-activated protein kinase (p38 MAPK), and the transcription factor nuclear

factor-kappa B (NF-κB), ultimately leading to the production and release of pro-inflammatory

cytokines.[4]
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P2Y13 receptor signaling pathway in microglia.
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Experimental Protocols
The following protocols provide a framework for investigating the effects of MRS 2211 on

primary microglia.

Protocol 1: Isolation and Culture of Primary Mouse
Microglia
This protocol is adapted from established methods for preparing high-purity primary microglial

cultures from neonatal mouse pups.[5][6]

Materials:

Newborn mouse pups (P0-P3)

Dissection medium (HBSS with 1M HEPES, glucose, and Pen/Strep)

Culture medium (DMEM with 10% FBS and Pen/Strep)

2.5% Trypsin

Trypsin inhibitor

DNase I

Poly-D-lysine (PDL) coated T-75 flasks and culture plates

Cell strainer (70 µm)

Centrifuge

Incubator (37°C, 5% CO2)

Procedure:

Euthanize neonatal mouse pups in accordance with institutional guidelines.

Dissect cortices in ice-cold dissection medium. Remove meninges and visible blood vessels.
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Mince the cortical tissue and digest with 2.5% trypsin and DNase I for 15-20 minutes at

37°C.

Inactivate trypsin with trypsin inhibitor and mechanically dissociate the tissue by gentle

trituration.

Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

Centrifuge the cells, resuspend the pellet in culture medium, and plate in PDL-coated T-75

flasks.

Culture the mixed glial cells for 10-14 days, changing the medium every 3-4 days. A

confluent layer of astrocytes will form with microglia growing on top.

To isolate microglia, shake the flasks on an orbital shaker (200 rpm for 2 hours at 37°C) or

gently tap the flasks.

Collect the supernatant containing detached microglia, centrifuge, and resuspend in fresh

culture medium.

Plate the purified microglia in PDL-coated plates at the desired density for subsequent

experiments. Allow cells to adhere and rest for 24 hours before treatment.
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Workflow for primary microglia isolation.
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Protocol 2: Analysis of Microglial Morphology
Changes in microglial morphology from a ramified, resting state to an amoeboid, activated state

are a key indicator of activation. This protocol outlines how to assess these changes following

treatment with MRS 2211.

Materials:

Primary microglia cultured on PDL-coated coverslips

MRS 2211

Activating stimulus (e.g., Lipopolysaccharide (LPS) or ADP analogue like ADPβS)

4% Paraformaldehyde (PFA) in PBS

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 5% goat serum in PBS)

Primary antibody against a microglial marker (e.g., Iba1)

Fluorescently-labeled secondary antibody

DAPI for nuclear staining

Fluorescence microscope with imaging software

Procedure:

Plate primary microglia on PDL-coated coverslips in a 24-well plate.

Pre-treat the cells with various concentrations of MRS 2211 (e.g., 1 µM, 10 µM, 25 µM) for 1-

2 hours. Include a vehicle control.

Add an activating stimulus (e.g., 100 ng/mL LPS or 10 µM ADPβS) and incubate for the

desired time (e.g., 24 hours).

Fix the cells with 4% PFA for 15 minutes at room temperature.
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Permeabilize the cells with permeabilization buffer for 10 minutes.

Block non-specific antibody binding with blocking buffer for 1 hour.

Incubate with the primary antibody (e.g., rabbit anti-Iba1) overnight at 4°C.

Wash with PBS and incubate with the fluorescently-labeled secondary antibody and DAPI for

1-2 hours at room temperature in the dark.

Mount the coverslips on microscope slides.

Acquire images using a fluorescence microscope.

Analyze microglial morphology using software like ImageJ. Quantify parameters such as cell

area, circularity, and process length. A shift towards a more amoeboid shape (increased

circularity, decreased process length) indicates activation.

Protocol 3: Measurement of Cytokine Release
This protocol describes how to measure the release of pro-inflammatory cytokines from

microglia treated with MRS 2211 using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

Primary microglia cultured in a 24-well or 96-well plate

MRS 2211

Activating stimulus (e.g., ADPβS)

ELISA kits for specific cytokines (e.g., IL-1β, IL-6, TNF-α)

Microplate reader

Procedure:

Plate primary microglia at a suitable density in a multi-well plate.
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Pre-treat the cells with different concentrations of MRS 2211 (e.g., 1 µM, 10 µM, 25 µM) for

1-2 hours. Include a vehicle control.

Stimulate the microglia with an appropriate agonist (e.g., 10 µM ADPβS) for a specified time

(e.g., 24 hours).

Collect the cell culture supernatants.

Perform ELISA for the cytokines of interest (IL-1β, IL-6, TNF-α) according to the

manufacturer's instructions.

Measure the absorbance using a microplate reader and calculate the cytokine

concentrations based on the standard curve.

Analyze the data to determine the effect of MRS 2211 on cytokine release.

Quantitative Data on MRS 2211 Effect on Cytokine Release:

Treatment
IL-1β Release
(pg/mL)

IL-6 Release
(pg/mL)

TNF-α Release
(pg/mL)

Reference

Control Baseline Baseline Baseline [4]

ADPβS (10 µM) Increased Increased Increased [4]

ADPβS (10 µM)

+ MRS 2211 (10

µM)

Partially Inhibited Partially Inhibited Partially Inhibited [4]

Protocol 4: Microglial Phagocytosis Assay
This protocol outlines a method to assess the effect of MRS 2211 on the phagocytic activity of

microglia using fluorescently labeled particles.

Materials:

Primary microglia cultured in a multi-well plate

MRS 2211
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Activating or inhibitory stimulus

Fluorescently labeled particles (e.g., fluorescent latex beads, pHrodo-labeled myelin debris,

or fluorescently labeled amyloid-β)

Trypan blue solution

Flow cytometer or fluorescence microscope

Procedure:

Plate primary microglia in a multi-well plate.

Pre-treat the cells with MRS 2211 at various concentrations for 1-2 hours.

Add the fluorescently labeled particles to the culture medium and incubate for a defined

period (e.g., 1-4 hours) to allow for phagocytosis.

For flow cytometry analysis:

Wash the cells with cold PBS to remove non-internalized particles.

Detach the cells using a non-enzymatic cell dissociation solution.

Quench extracellular fluorescence with trypan blue.

Analyze the cells by flow cytometry to quantify the percentage of fluorescent cells and the

mean fluorescence intensity per cell.

For fluorescence microscopy analysis:

Wash the cells extensively with cold PBS.

Fix the cells with 4% PFA.

Counterstain with DAPI.

Acquire images and quantify the number of internalized particles per cell or the total

fluorescence intensity per cell using imaging software.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b1191872?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191872?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Interpretation and Expected Outcomes
Morphology: Treatment with MRS 2211 is expected to modulate the morphological changes

associated with microglial activation. For instance, if P2Y13 receptor activation promotes a

pro-inflammatory, amoeboid phenotype, then MRS 2211 should help maintain a more

ramified, resting morphology in the presence of an activating stimulus.

Cytokine Release: As a P2Y13 receptor antagonist, MRS 2211 is expected to inhibit the

release of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) induced by P2Y13 receptor

agonists like ADP or its stable analogues.[4] A dose-dependent inhibition would be

anticipated.

Phagocytosis: The effect of MRS 2211 on phagocytosis will depend on the role of the P2Y13

receptor in this process. If P2Y13 activation enhances phagocytosis, MRS 2211 would be

expected to reduce it, and vice versa.

By utilizing MRS 2211 in conjunction with these detailed protocols, researchers can effectively

investigate the role of the P2Y13 receptor in microglial activation and its potential as a

therapeutic target in neuroinflammatory and neurodegenerative diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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